molecular formula C9H17FO2 B13330645 Ethyl 7-fluoroheptanoate CAS No. 459-95-0

Ethyl 7-fluoroheptanoate

Cat. No.: B13330645
CAS No.: 459-95-0
M. Wt: 176.23 g/mol
InChI Key: SKMWCNFDCIXKTN-UHFFFAOYSA-N
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Description

Ethyl 7-fluoroheptanoate is an organic compound with the molecular formula C9H17FO2. It is an ester derived from heptanoic acid, where the hydrogen atom at the 7th position is replaced by a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 7-fluoroheptanoate can be synthesized through the esterification of 7-fluoroheptanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-fluoroheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-fluoroheptanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 7-fluoroheptanoate involves its interaction with various molecular targets. The fluorine atom in the compound can influence its reactivity and binding affinity to specific enzymes or receptors. This can lead to alterations in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-chloroheptanoate
  • Ethyl 7-bromoheptanoate
  • Ethyl 7-iodoheptanoate

Uniqueness

Ethyl 7-fluoroheptanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atom also enhances the compound’s lipophilicity and ability to interact with biological systems .

Properties

CAS No.

459-95-0

Molecular Formula

C9H17FO2

Molecular Weight

176.23 g/mol

IUPAC Name

ethyl 7-fluoroheptanoate

InChI

InChI=1S/C9H17FO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8H2,1H3

InChI Key

SKMWCNFDCIXKTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCF

Origin of Product

United States

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